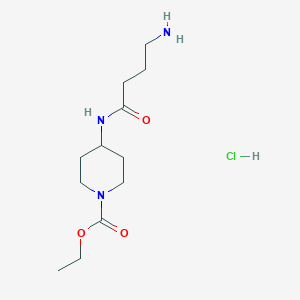

Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride

CAS No.: 1170957-61-5

Cat. No.: VC2997533

Molecular Formula: C12H24ClN3O3

Molecular Weight: 293.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170957-61-5 |

|---|---|

| Molecular Formula | C12H24ClN3O3 |

| Molecular Weight | 293.79 g/mol |

| IUPAC Name | ethyl 4-(4-aminobutanoylamino)piperidine-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C12H23N3O3.ClH/c1-2-18-12(17)15-8-5-10(6-9-15)14-11(16)4-3-7-13;/h10H,2-9,13H2,1H3,(H,14,16);1H |

| Standard InChI Key | HAZGOPHPXGZHEN-UHFFFAOYSA-N |

| SMILES | CCOC(=O)N1CCC(CC1)NC(=O)CCCN.Cl |

| Canonical SMILES | CCOC(=O)N1CCC(CC1)NC(=O)CCCN.Cl |

Introduction

Physical and Chemical Properties

Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride is a nitrogen-containing heterocyclic compound with the molecular formula C12H24ClN3O3 and a molecular weight of 293.79 g/mol. The compound is registered with CAS number 1170957-61-5 and has been cataloged in chemical databases including PubChem (compound number 42948707).

Identification Parameters

The compound can be uniquely identified through several chemical identifiers as shown in Table 1:

| Parameter | Value |

|---|---|

| CAS Number | 1170957-61-5 |

| IUPAC Name | ethyl 4-(4-aminobutanoylamino)piperidine-1-carboxylate;hydrochloride |

| Molecular Formula | C12H24ClN3O3 |

| Molecular Weight | 293.79 g/mol |

| Standard InChI | InChI=1S/C12H23N3O3.ClH/c1-2-18-12(17)15-8-5-10(6-9-15)14-11(16)4-3-7-13;/h10H,2-9,13H2,1H3,(H,14,16);1H |

| Standard InChIKey | HAZGOPHPXGZHEN-UHFFFAOYSA-N |

| SMILES | CCOC(=O)N1CCC(CC1)NC(=O)CCCN.Cl |

Table 1: Chemical identification parameters for Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride.

Structural Characteristics

Core Structural Features

Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride contains several key structural components that define its chemical behavior:

-

A piperidine ring: A six-membered heterocyclic ring with a nitrogen atom

-

A carbamate group: The ethyl carboxylate substituent at the N-1 position of the piperidine ring

-

An amide linkage: Connecting the butylamine chain to the piperidine at the 4-position

-

A primary amine: At the terminal position of the butyl chain

-

A hydrochloride salt: Formed with the primary amine functional group

Structural Analysis

The molecular structure features a piperidine ring that typically adopts a chair conformation, which is the most energetically favorable arrangement for six-membered rings. The ethyl carboxylate group at the N-1 position likely remains planar due to the partial double-bond character of the C-N bond in carbamates. The amide linkage at the 4-position of the piperidine ring contributes to the compound's hydrogen bonding capabilities, while the terminal primary amine provides a reactive site for further functionalization.

Chemical Reactivity

Functional Group Reactivity

The diverse functional groups in Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride provide multiple sites for chemical reactions:

-

The primary amine is susceptible to nucleophilic substitution, acylation, and reductive amination reactions

-

The ethyl carboxylate group can undergo hydrolysis, transesterification, and reduction

-

The amide bond is relatively stable but can be cleaved under harsh conditions

-

The piperidine nitrogen, while hindered by the carbamate group, may still participate in certain reactions

Stability Considerations

Based on the chemical structure, the following stability considerations are relevant:

-

Susceptibility to hydrolysis under acidic or basic conditions, particularly affecting the ester and amide groups

-

Potential for oxidation of the amine group under certain conditions

-

Relative stability in neutral, anhydrous environments

-

Possible thermal decomposition at elevated temperatures

Related Compounds

Structural Analogs

Several structural analogs may share similarities with Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride:

-

Compounds with varied chain lengths in the aminoalkylamido portion

-

Derivatives with different ester groups replacing the ethyl carboxylate

-

Analogs with substitutions on the piperidine ring

-

Compounds with modified terminal functional groups

| Property | Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate HCl | Typical Piperidine Carbamates | Typical Piperidine Amides |

|---|---|---|---|

| Molecular Weight | 293.79 g/mol | 170-250 g/mol | 180-260 g/mol |

| Solubility Profile | Likely soluble in polar organic solvents | Generally soluble in organic solvents | Variable depending on substitution |

| Chemical Stability | Moderate stability | Generally stable | Generally stable |

| Hydrogen Bonding Capability | High (amine, amide, carbamate) | Moderate (carbamate) | Moderate to high (amide) |

| Typical Applications | Pharmaceutical intermediate | Pharmaceutical compounds, catalysts | Pharmaceutical compounds |

Table 2: Comparative properties of Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride and related compounds.

Analytical Characterization

Chromatographic Analysis

Chromatographic methods suitable for the analysis of this compound would typically include:

-

High-Performance Liquid Chromatography (HPLC) using:

-

Reverse-phase conditions with C18 columns

-

Mobile phases containing mixtures of water and acetonitrile or methanol

-

UV detection at wavelengths between 210-240 nm

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

May require derivatization due to the presence of polar functional groups

-

Temperature programming to effectively separate the compound

-

Current Research Status

Research Limitations

The current research status for Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride appears to be limited, as evidenced by the scarcity of detailed information in the literature. Several factors may contribute to this:

-

The compound may be primarily utilized as an intermediate in synthetic pathways

-

Proprietary research may limit public availability of information

-

The compound may be relatively new or specialized in its applications

Future Research Directions

Based on the structural features of this compound, potential future research directions could include:

-

Investigation of its activity in specific enzyme or receptor systems

-

Exploration of its utility as a building block for more complex bioactive molecules

-

Development of improved synthetic routes to enhance accessibility

-

Structure-activity relationship studies with systematic modifications to the core structure

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume